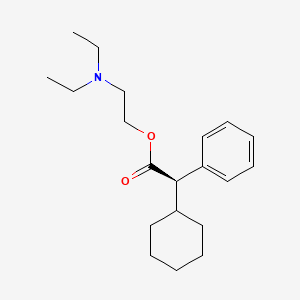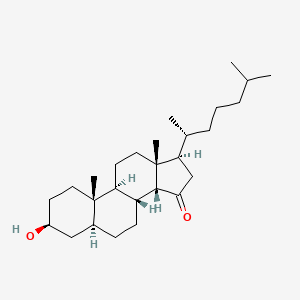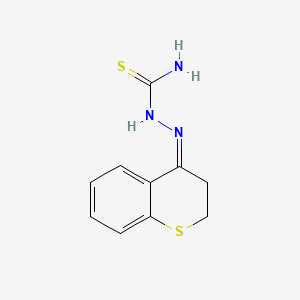
Trisiloxane, octaethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisiloxane, octaethoxy- is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with ethoxy groups attached to the silicon atoms. This compound is part of the broader class of siloxanes, which are known for their unique properties such as low surface tension, high thermal stability, and excellent spreading capabilities. These properties make trisiloxane, octaethoxy- valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisiloxane, octaethoxy- can be synthesized through the hydrolytic polycondensation of tri-functional alkoxysilanes. The process typically involves the controlled hydrolysis and condensation of silane precursors in the presence of an acid or base catalyst. The reaction conditions, such as temperature, pH, and the concentration of the catalyst, are carefully controlled to achieve the desired molecular weight and structure of the final product .
Industrial Production Methods: In industrial settings, the production of trisiloxane, octaethoxy- often involves the use of large-scale reactors where the hydrolysis and condensation reactions are carried out under controlled conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products, ensuring the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Trisiloxane, octaethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane bonds.
Reduction: Reduction reactions can convert siloxane bonds back to silanes.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Scientific Research Applications
Trisiloxane, octaethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in coatings, adhesives, and sealants for its excellent spreading and wetting properties.
Mechanism of Action
The mechanism of action of trisiloxane, octaethoxy- involves its ability to reduce surface tension and enhance the spreading of liquids on surfaces. This is achieved through the formation of a monolayer at the interface, which lowers the interfacial energy. The compound’s molecular structure allows it to interact with various substrates, forming stable films that improve wetting and adhesion .
Comparison with Similar Compounds
- Trisiloxane, octamethyl-
- Tetrasiloxane, octaethoxy-
- Disiloxane, hexaethoxy-
Comparison: Trisiloxane, octaethoxy- is unique due to its specific combination of ethoxy groups and siloxane backbone, which provides a balance of hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to similar compounds like trisiloxane, octamethyl-, which lacks the ethoxy groups and thus has different solubility and surface activity properties .
Properties
CAS No. |
4521-94-2 |
|---|---|
Molecular Formula |
C16H40O10Si3 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
diethyl bis(triethoxysilyl) silicate |
InChI |
InChI=1S/C16H40O10Si3/c1-9-17-27(18-10-2,19-11-3)25-29(23-15-7,24-16-8)26-28(20-12-4,21-13-5)22-14-6/h9-16H2,1-8H3 |
InChI Key |
SCCMALBMEASKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



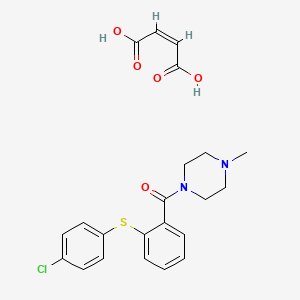
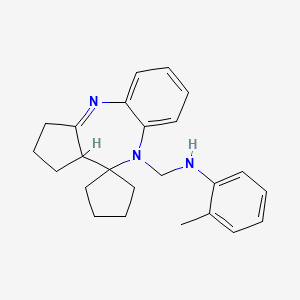
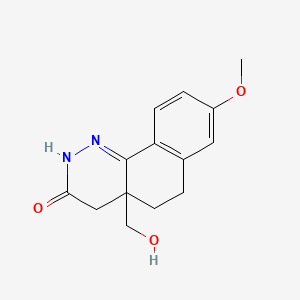

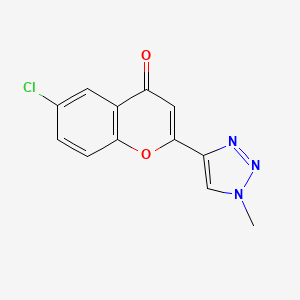

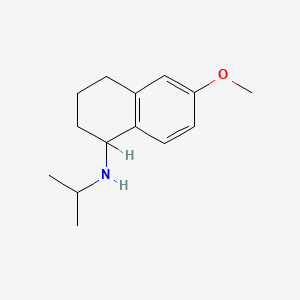
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

